
CB-839
概要
説明
テラグレナスタットは、グルタミン代謝において重要な役割を果たす酵素であるグルタミナーゼの強力で選択的な経口バイオアベイラブル阻害剤です。 この化合物は、癌細胞の増殖と生存に依存する代謝経路を標的にすることで、さまざまな癌の治療に有望であることが示されています .
準備方法
テラグレナスタットの合成には、重要な中間体の生成や最終的なカップリング反応を含むいくつかの段階が含まれます。合成経路には、通常、特定の試薬や触媒を使用して、目的の化学的変換を実現することが含まれます。 工業生産方法は、これらの合成経路を最適化し、最終製品の高収率と純度を確保することに重点を置いています .
化学反応の分析
テラグレナスタットは、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸化剤を用いて酸素を付加するか、水素を脱離することが含まれます。
還元: この反応には、還元剤を用いて水素を付加するか、酸素を脱離することが含まれます。
置換: この反応には、求核剤または求電子剤を用いて、ある官能基を別の官能基で置き換えることが含まれます。
これらの反応で用いられる一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤などがあります。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
テラグレナスタットは、以下を含む幅広い科学研究の応用があります。
化学: グルタミナーゼ活性とその細胞代謝における役割を研究するためのツールとして使用されます。
生物学: 癌細胞の増殖に関与する代謝経路の理解に役立ちます。
医学: 免疫療法やその他の癌治療の有効性を高める可能性について調査されています。
科学的研究の応用
Preclinical Studies
-
Melanoma :
- In vitro studies demonstrated that CB-839 enhances the cytotoxic activity of tumor-infiltrating lymphocytes (TILs) against melanoma cells. Specifically, it improved TIL efficacy by altering metabolic pathways in tumor cells without significantly affecting TIL metabolism .
- Table 1: Effects of this compound on Melanoma Cell Lines
Cell Line Glutamine Consumption Reduction (%) Tumor Cell Killing Activity A375HG 80% Enhanced Patient-Derived 70% Enhanced - Triple-Negative Breast Cancer :
- Hematological Malignancies :
Clinical Trials
This compound is currently undergoing several clinical trials to evaluate its safety and efficacy:
- Phase 1 Trials : Focus on solid tumors and hematological malignancies. Initial results indicate that this compound is well tolerated at doses that effectively inhibit glutaminase activity .
- Combination Therapy Trials : Ongoing studies are assessing the impact of combining this compound with immune checkpoint inhibitors and other targeted therapies to enhance treatment outcomes in various cancers .
Case Studies
- Case Study: Melanoma Patient Response :
- Case Study: Triple-Negative Breast Cancer :
作用機序
テラグレナスタットは、グルタミンをグルタミン酸に変換するのに不可欠なミトコンドリア酵素であるグルタミナーゼを選択的かつ不可逆的に阻害することで効果を発揮します。この阻害は、癌細胞が依存する代謝経路を混乱させ、細胞増殖の減少と細胞死の増加につながります。 関与する分子標的と経路には、クエン酸回路と生合成中間体の生成が含まれます .
類似化合物との比較
テラグレナスタットは、グルタミナーゼ阻害剤として高い選択性と効力を有しており、ユニークです。類似の化合物には、以下が含まれます。
6-ジアゾ-5-オキソノルロイシン (DON): より幅広い活性を持つ古いグルタミナーゼ阻害剤。
ビス-2-(5-フェニルアセトアミド-1,3,4-チアゾール-2-イル) エチルスルフィド (BPTES): 異なる速度論的特性を持つ別の選択的なグルタミナーゼ阻害剤。
5-(3-ブロモ-4-(ジメチルアミノ)フェニル)-2,2-ジメチル-2,3,5,6-テトラヒドロベンゾ[a]フェナントリジン-4(1H)-オン (968): 同様の阻害効果を持つが、バイオアベイラビリティが異なる化合物.
生物活性
CB-839, also known as Telaglenastat, is a selective inhibitor of glutaminase (GLS), an enzyme critical for glutamine metabolism in cancer cells. This compound has garnered significant attention for its potential therapeutic applications in various malignancies due to its ability to disrupt the metabolic pathways that cancer cells rely on for growth and survival. This article explores the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and clinical trial results.
This compound inhibits GLS, leading to reduced glutamine utilization in cancer cells. This inhibition affects several metabolic processes:
- Decreased Glutamine Consumption : this compound treatment has been shown to reduce glutamine consumption by up to 80% in melanoma cell lines within 12 hours of exposure .
- Altered Metabolite Levels : The compound causes a significant accumulation of intracellular glutamine while decreasing levels of glutamate and other TCA cycle metabolites, indicating effective GLS inhibition .
- Mitochondrial Dysfunction : this compound has been observed to inhibit mitochondrial respiration, which is critical for energy production in rapidly dividing tumor cells .
Preclinical Studies
Numerous studies have demonstrated the antitumor efficacy of this compound across various cancer types:
Antitumor Activity
- Triple-Negative Breast Cancer (TNBC) : In TNBC cell lines, this compound exhibited significant antiproliferative effects correlated with decreased glutamine utilization. In xenograft models, it resulted in substantial tumor growth inhibition .
- Multiple Myeloma : this compound enhanced the cytotoxic effects of proteasome inhibitors like carfilzomib, particularly in resistant cell lines. The combination led to increased endoplasmic reticulum (ER) stress and apoptosis .
- Lymphoma and Leukemia : In preclinical models, this compound demonstrated limited efficacy when used alone but showed potential when combined with other agents like venetoclax, suggesting a role in overcoming drug resistance .
Clinical Trials
This compound has been evaluated in multiple Phase I clinical trials for safety and efficacy:
- Trial Design : Three Phase I trials were initiated to assess the safety of this compound as a single agent and in combination with other therapies. Early results indicated that this compound was well tolerated at doses that effectively inhibited GLS activity .
- Efficacy Observations : In patients with solid tumors and hematological malignancies, preliminary evidence suggested that this compound could enhance the effectiveness of standard treatments by targeting glutamine metabolism .
Summary of Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Melanoma | Up to 80% reduction in glutamine consumption | Inhibition of GLS activity |
Triple-Negative Breast Cancer | Significant tumor growth inhibition | Decreased glutamine utilization |
Multiple Myeloma | Synergistic effects with carfilzomib | Enhanced ER stress and apoptosis |
Lymphoma | Limited efficacy alone; potential synergy | Overcoming drug resistance |
特性
IUPAC Name |
N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N7O3S/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAAPINBUWJLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1439399-58-2 | |
Record name | Telaglenastat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439399582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telaglenastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TELAGLENASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6CL98GLP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Telaglenastat?
A1: Telaglenastat exerts its anti-tumor effects by selectively inhibiting GLS1, the first enzyme in the glutaminolysis pathway. [, , ] This inhibition blocks the conversion of glutamine to glutamate, disrupting a critical metabolic pathway that tumor cells rely on for energy, biosynthesis, and redox balance. [, , , , , , ]
Q2: What are the downstream effects of GLS1 inhibition by Telaglenastat?
A2: Inhibition of GLS1 by Telaglenastat leads to a cascade of downstream effects in tumor cells, including:
- Depletion of Glutamate and α-Ketoglutarate: Reduces the availability of glutamate, a precursor for glutathione synthesis and a key substrate for the tricarboxylic acid (TCA) cycle. This disrupts redox balance and energy production in tumor cells. [, , , , , ]
- Impaired TCA Cycle Function: Depletion of glutamate and α-ketoglutarate impairs the TCA cycle, a central metabolic hub for energy production and biosynthesis. [, , ]
- Disruption of Nucleotide Synthesis: Limits the availability of glutamine-derived nitrogen for nucleotide biosynthesis, hindering DNA replication and repair processes crucial for tumor cell proliferation. [, ]
- Induction of Oxidative Stress: Inhibition of glutathione synthesis increases oxidative stress, further compromising tumor cell survival. [, , , ]
Q3: How does the effect of Telaglenastat on tumor cells differ from its effect on normal cells?
A3: While both tumor cells and normal cells utilize glutamine, tumor cells often exhibit heightened glutamine dependence, making them more susceptible to GLS1 inhibition by Telaglenastat. [, , , ] This differential sensitivity forms the basis for the therapeutic window of Telaglenastat.
Q4: What preclinical models have been used to evaluate the efficacy of Telaglenastat?
A4: Telaglenastat has shown promising anti-tumor activity in a variety of preclinical models, including:
- In vitro studies: Cell lines derived from various cancer types, including melanoma, renal cell carcinoma (RCC), multiple myeloma, and osteosarcoma. [, , , , , , , , , , ]
- In vivo studies: Xenograft mouse models implanted with human tumor cells, demonstrating tumor growth inhibition and improved survival. [, , , , , , , , , , , ]
Q5: What clinical trials have been conducted with Telaglenastat, and what are the key findings?
A5: Telaglenastat has been investigated in several clinical trials, both as monotherapy and in combination with other anti-cancer agents, for a range of hematological malignancies and solid tumors. Key findings from these trials include:
- Phase I Trials: Established the safety, tolerability, pharmacokinetic profile, and recommended phase II dose of Telaglenastat in patients with advanced solid tumors. [, ]
- Phase Ib/II Trials: Demonstrated promising anti-tumor activity and a manageable safety profile in combination with azacitidine in patients with advanced myelodysplastic syndrome (MDS). [, , ]
- Ongoing Trials: Telaglenastat is currently being evaluated in clinical trials for various cancer types, including lung cancer, multiple myeloma, and osteosarcoma, both as monotherapy and in combination with other therapies. [, , , , ]
Q6: What are the potential biomarkers for predicting response to Telaglenastat therapy?
A6: Research is ongoing to identify robust biomarkers for predicting response to Telaglenastat. Potential biomarkers under investigation include:
- GLS1 expression levels: Elevated GLS1 expression in tumors may correlate with increased sensitivity to Telaglenastat. [, , , , ]
- Glutamine transporter expression: High expression of glutamine transporters, such as SLC38A1, may indicate increased glutamine dependency and potential responsiveness to Telaglenastat. []
- Metabolic profiling: Identifying specific metabolic signatures associated with sensitivity or resistance to Telaglenastat could guide patient selection and treatment strategies. [, , , ]
Q7: What are the potential mechanisms of resistance to Telaglenastat?
A7: Understanding and overcoming resistance to Telaglenastat is crucial for maximizing its clinical benefit. Potential mechanisms of resistance include:
- Metabolic rewiring: Tumor cells may adapt to GLS1 inhibition by upregulating alternative metabolic pathways, such as increased glucose uptake and utilization, or by utilizing other amino acids as fuel sources. [, , , , ]
- GLS1 mutations: Mutations in the GLS1 gene could potentially reduce the binding affinity of Telaglenastat, leading to decreased drug efficacy. [, , , ]
- Tumor heterogeneity: The presence of diverse subpopulations within a tumor, some of which may be inherently resistant to Telaglenastat, could contribute to treatment failure. [, ]
Q8: What are the potential strategies to overcome resistance to Telaglenastat?
A8: Several strategies are being explored to overcome resistance to Telaglenastat:
- Combination therapies: Combining Telaglenastat with other anti-cancer agents, such as those targeting alternative metabolic pathways or those with synergistic mechanisms of action, may enhance efficacy and delay or prevent resistance. [, , , , , , , , , , , , , ]
- Development of next-generation GLS1 inhibitors: Designing inhibitors with improved potency, selectivity, and pharmacokinetic properties could potentially overcome some resistance mechanisms. [, , , ]
- Patient stratification based on biomarkers: Identifying biomarkers that predict response to Telaglenastat could enable the selection of patients most likely to benefit from therapy, potentially improving clinical outcomes. [, , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。